molecular formula C27H33N5O2 B11332143 6-[4-(4-butoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

6-[4-(4-butoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11332143
M. Wt: 459.6 g/mol
InChI Key: YOXGZYWHTMDLKP-UHFFFAOYSA-N
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Description

6-[4-(4-butoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituents

Preparation Methods

The synthesis of 6-[4-(4-butoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine core and the various substituents. Common synthetic routes include:

    Mannich Reaction: This involves the reaction of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

    Nucleophilic Substitution: This step introduces the butoxybenzoyl group to the piperazine ring.

    Cyclization: The formation of the pyrimidine core through cyclization reactions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

6-[4-(4-butoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents like thionyl chloride (SOCl₂).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[4-(4-butoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[4-(4-butoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, modulating their activity. The pyrimidine core can also interact with nucleic acids, potentially affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar compounds to 6-[4-(4-butoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine include:

    Piperazine Derivatives: Compounds like ciprofloxacin and ofloxacin, which are used as antibiotics.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil, which is used as an anticancer agent.

What sets this compound apart is its unique combination of functional groups, which can result in distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H33N5O2

Molecular Weight

459.6 g/mol

IUPAC Name

(4-butoxyphenyl)-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H33N5O2/c1-4-5-18-34-24-12-8-22(9-13-24)27(33)32-16-14-31(15-17-32)26-19-25(28-21(3)29-26)30-23-10-6-20(2)7-11-23/h6-13,19H,4-5,14-18H2,1-3H3,(H,28,29,30)

InChI Key

YOXGZYWHTMDLKP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=CC=C(C=C4)C)C

Origin of Product

United States

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